Cas no 13531-52-7 (N-(2-Aminoethyl)-1,3-propanediamine)
N-(2-Aminoethyl)-1,3-propanediamine Chemical and Physical Properties
Names and Identifiers
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- N1-(2-Aminoethyl)propane-1,3-diamine
- N~1~-(2-aminoethyl)propane-1,3-diamine
- Ndelta~-(2-Aminoethyl)propane-1,3-diamine
- 3-(2-AMINOETHYLAMINO)PROPYLAMINE
- 3-Propanediamine,N-(2-aminoethyl)-1
- n-(2-aminoethyl)-3-propanediamine
- N-(3-Aminopropyl)ethylenediamine
- N3-AMINE
- N-(2-AMINOETHYL)TRIMETHYLENE DIAMINE
- N-(2-Aminoethyl)-N-(3-aminopropyl)amine
- 1,4,8-triazaoctane
- 2-(3-Hydroxypropylamino)ethylamine
- 3-(2-aminoethylamino)-propanol
- 3-azahexane-1,6-diamine
- ACMC-209lrv
- AG-F-97820
- ANW-32489
- CTK5A5001
- N'-(2-aminoethyl)-1,3-propanediamine
- N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
- N-(2-aminoethyl)-3-amino-1-propanol
- N-(2-Aminoethyl)propanolamine
- N-(3-hydroxypropyl)ehylenediamine
- N-(3-hydroxypropyl)ethane-1,2-diamine
- N-(3-hydroxypropyl)ethylenediamine
- N-(3-hydroxy-propyl)ethylenediamine
- PRO059
- 1,6-Diamino-3-azahexane
- 3-(Aminopropyl)ethylenediamine
- N-(2-Aminoethyl)-1,3-diaminopropane
- N-(3-Aminoethyl)-1,3-propanediamine
- N-(2-AMINOETHYL)-1,3
- (2-Aminoethyl)(3-aminopropyl)amine
- N-(2-aminoethyl)propane-1,3-diamine
- 128364-91-0
- DTSDBGVDESRKKD-UHFFFAOYSA-
- FT-0629633
- Q27259493
- 1,3-Propanediamine, N1-(2-aminoethyl)-
- DTXSID9065522
- 1,3-Propanediamine, N-(2-aminoethyl)-
- CS-0077151
- A927710
- SCHEMBL15722
- N'-(2-aminoethyl)propane-1,3-diamine
- EC 236-882-0
- 4EOW03IX8S
- AKOS006223904
- N-(2-aminoethyl)-1,3-propane diamine
- N-(3-AMINOPROPYL)-1,2-DIAMINOETHANE
- EN300-370547
- 3-((2-AMINOETHYL)AMINO)PROPYLAMINE
- EINECS 236-882-0
- CHEMBL1213267
- N-(2-Aminoethyl)-1,3-propanediamine, 97%
- InChI=1/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
- 1,2-Propanediamine,N2-(2-aminoethyl)-
- UNII-4EOW03IX8S
- NS00004167
- N3 AMINE
- 13531-52-7
- MFCD00008211
- W-110347
- G77309
- DB-004501
- N-(2-Aminoethyl)-1,3-propanediamine
-
- MDL: MFCD00008211
- Inchi: 1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
- InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
- SMILES: N(CCN)CCCN
Computed Properties
- Exact Mass: 117.127
- Monoisotopic Mass: 117.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 38.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 64.1
Experimental Properties
- Color/Form: Not available
- Density: 0.928 g/mL at 25 °C(lit.)
- Melting Point: 10℃
- Boiling Point: 219 ºC
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.4815(lit.)
- PH: >7 (H2O, 20℃)
- PSA: 64.07000
- LogP: 0.67500
- Solubility: Not available
N-(2-Aminoethyl)-1,3-propanediamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2735PSN1 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-27-28-36/37/39-45
-
Hazardous Material Identification:
- Explosive Limit:1.0-8.1%(V)
- HazardClass:8
- PackingGroup:Ⅱ
- Storage Condition:Store below +30°C.
- Risk Phrases:R22;R24;R34
- Safety Term:S28;S36/37/39;S45
- Packing Group:III
N-(2-Aminoethyl)-1,3-propanediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577233-50mg |
N-(2-Aminoethyl)-1,3-propanediamine |
13531-52-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577233-100mg |
N-(2-Aminoethyl)-1,3-propanediamine |
13531-52-7 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577233-500mg |
N-(2-Aminoethyl)-1,3-propanediamine |
13531-52-7 | 500mg |
$ 800.00 | 2023-09-08 | ||
| Fluorochem | 065096-1g |
N-(2-Aminoethyl)-N-(3-aminopropyl)amine |
13531-52-7 | 97% | 1g |
£24.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 127159-25G |
N-(2-Aminoethyl)-1,3-propanediamine |
13531-52-7 | 97% | 25G |
¥513.7 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A920363-5g |
3-(2-AMinoethylaMino)propylaMine |
13531-52-7 | 97% | 5g |
¥255.00 | 2022-09-02 | |
| Enamine | EN300-370547-0.05g |
(2-aminoethyl)(3-aminopropyl)amine |
13531-52-7 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-370547-0.1g |
(2-aminoethyl)(3-aminopropyl)amine |
13531-52-7 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-370547-0.25g |
(2-aminoethyl)(3-aminopropyl)amine |
13531-52-7 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-370547-0.5g |
(2-aminoethyl)(3-aminopropyl)amine |
13531-52-7 | 95.0% | 0.5g |
$28.0 | 2025-03-18 |
N-(2-Aminoethyl)-1,3-propanediamine Suppliers
N-(2-Aminoethyl)-1,3-propanediamine Related Literature
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Christos A. Ilioudis,Kirsty S. B. Hancock,Dimitra G. Georganopoulou,Jonathan W. Steed New J. Chem. 2000 24 787
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Luká? Pogány,Ján Moncol,Ján Pavlik,Ivan ?alitro? New J. Chem. 2017 41 5904
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Claudia Mattheis,Hui Wang,Martin C. Schwarzer,Gernot Frenking,Seema Agarwal Polym. Chem. 2013 4 707
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4. The photomagnetic effect in 2-D cyanido-bridged coordination polymer [Cu(aepa)]10[Mo(CN)8]5·30H2OTomasz Korzeniak,Sujit Sasmal,Dawid Pinkowicz,Barbara Sieklucka New J. Chem. 2018 42 17009
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Christos A. Ilioudis,Dimitra G. Georganopoulou,Jonathan W. Steed CrystEngComm 2002 4 26
Additional information on N-(2-Aminoethyl)-1,3-propanediamine
Professional Introduction to N-(2-Aminoethyl)-1,3-propanediamine (CAS No. 13531-52-7)
N-(2-Aminoethyl)-1,3-propanediamine, a compound with the chemical formula C₆H₁₅N₃, is a significant intermediate in the field of pharmaceuticals and specialty chemicals. This compound, identified by its CAS number 13531-52-7, has garnered considerable attention due to its versatile applications in drug synthesis and biochemical research. The molecular structure of N-(2-Aminoethyl)-1,3-propanediamine features two primary amine groups, making it a valuable building block for the development of complex molecules.
The primary amine functionalities in N-(2-Aminoethyl)-1,3-propanediamine allow for diverse chemical modifications, including the formation of Schiff bases, polyamides, and other functionalized derivatives. These properties have made it a popular choice in medicinal chemistry for the synthesis of enzyme inhibitors and other therapeutic agents. Recent studies have highlighted its role in the development of novel antibiotics and antiviral compounds, underscoring its importance in modern pharmacology.
In the realm of drug discovery, N-(2-Aminoethyl)-1,3-propanediamine has been utilized in the design of targeted therapies for various diseases. Its ability to form stable complexes with metal ions has also opened new avenues in nanomedicine, where it serves as a chelating agent for drug delivery systems. The compound's compatibility with biodegradable polymers has further expanded its applications in controlled-release formulations, enhancing the efficacy and safety of administered drugs.
One of the most intriguing aspects of N-(2-Aminoethyl)-1,3-propanediamine is its potential in regenerative medicine. Researchers have explored its use as a precursor for synthesizing biomaterials that mimic natural extracellular matrices. These materials are crucial for tissue engineering applications, where they provide structural support and promote cell growth. The compound's biocompatibility and ability to undergo controlled degradation make it an ideal candidate for such advanced medical technologies.
The industrial production of N-(2-Aminoethyl)-1,3-propanediamine typically involves multi-step synthetic pathways that require precise control over reaction conditions. Advances in catalytic processes have enabled more efficient and environmentally friendly methods for its synthesis. For instance, enzymatic catalysis has been employed to improve yield and reduce byproduct formation. Such innovations not only enhance the cost-effectiveness of producing this compound but also align with global sustainability goals.
Recent breakthroughs in computational chemistry have also contributed to optimizing the use of N-(2-Aminoethyl)-1,3-propanediamine in drug design. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This high-resolution understanding has led to the identification of novel pharmacophores and has accelerated the development pipeline for new therapeutics. The integration of machine learning algorithms further refines these predictions, making drug discovery more efficient than ever before.
The role of N-(2-Aminoethyl)-1,3-propanediamine in materials science is equally noteworthy. Its ability to form stable cross-linked networks has been exploited in developing hydrogels with tunable mechanical properties. These hydrogels find applications in wound dressings, contact lenses, and even as scaffolds for cell culture. The versatility of this compound underscores its significance across multiple scientific disciplines.
In conclusion, N-(2-Aminoethyl)-1,3-propanediamine (CAS No. 13531-52-7) is a multifaceted compound with far-reaching implications in pharmaceuticals and materials science. Its unique chemical properties continue to drive innovation in drug development and biomaterial engineering. As research progresses, we can expect even more groundbreaking applications to emerge from this versatile molecule.
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